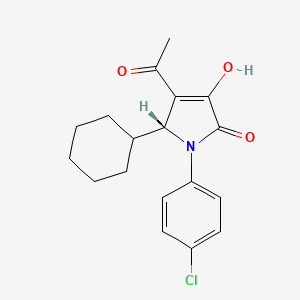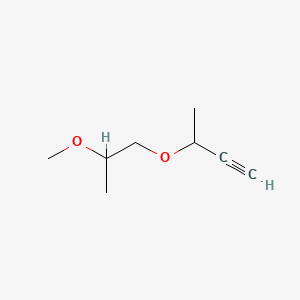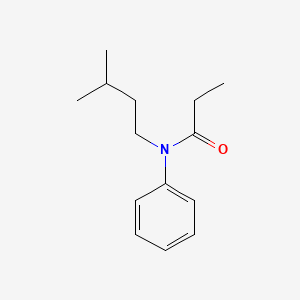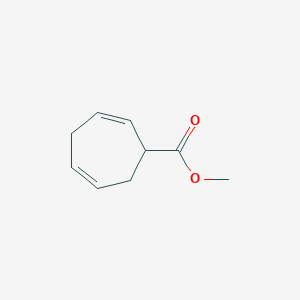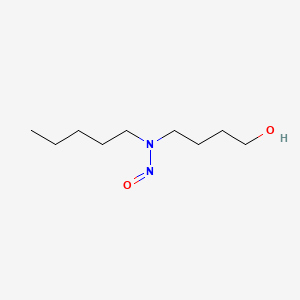
N-Nitroso-N-pentyl-(4-hydroxybutyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitroso-N-pentyl-(4-hydroxybutyl)amine is a member of the nitrosamine family, which are compounds characterized by the presence of a nitroso group attached to an amine. These compounds are known for their potential carcinogenic properties and are often studied in the context of cancer research. This compound, in particular, has been investigated for its role in inducing bladder cancer in experimental models .
Vorbereitungsmethoden
The synthesis of N-Nitroso-N-pentyl-(4-hydroxybutyl)amine typically involves the nitrosation of the corresponding amine The reaction conditions often include the use of nitrosating agents such as sodium nitrite in an acidic medium
Starting Material: The primary amine, N-pentyl-(4-hydroxybutyl)amine.
Nitrosation: The amine is treated with a nitrosating agent like sodium nitrite in the presence of an acid (e.g., hydrochloric acid) to form the nitrosamine.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
N-Nitroso-N-pentyl-(4-hydroxybutyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-Nitroso-N-pentyl-(4-hydroxybutyl)amine is primarily used in scientific research to study its carcinogenic effects, particularly in the context of bladder cancer. It serves as a model compound to induce bladder cancer in laboratory animals, allowing researchers to investigate the mechanisms of carcinogenesis and evaluate potential therapeutic strategies. Additionally, this compound is used to study the genotoxic effects of nitrosamines and their impact on DNA .
Wirkmechanismus
N-Nitroso-N-pentyl-(4-hydroxybutyl)amine is similar to other nitrosamines, such as N-butyl-N-(4-hydroxybutyl)nitrosamine and N-nitrosodimethylamine. its unique structure, with a pentyl group and a hydroxybutyl group, distinguishes it from other nitrosamines. This structural difference can influence its reactivity and the specific types of DNA adducts it forms, making it a valuable compound for studying the structure-activity relationships of nitrosamines .
Vergleich Mit ähnlichen Verbindungen
- N-butyl-N-(4-hydroxybutyl)nitrosamine
- N-nitrosodimethylamine
- N-nitrosodiethylamine
- N-nitrosomorpholine
Eigenschaften
CAS-Nummer |
61734-86-9 |
|---|---|
Molekularformel |
C9H20N2O2 |
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
N-(4-hydroxybutyl)-N-pentylnitrous amide |
InChI |
InChI=1S/C9H20N2O2/c1-2-3-4-7-11(10-13)8-5-6-9-12/h12H,2-9H2,1H3 |
InChI-Schlüssel |
LPHYEAYFPYUSAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(CCCCO)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one](/img/structure/B13811121.png)
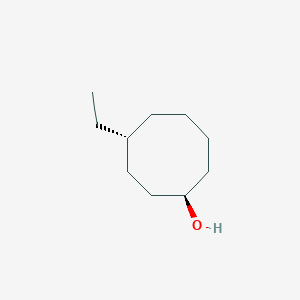
![3-Carboxymethyl-6-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13811135.png)
![4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane](/img/structure/B13811146.png)
